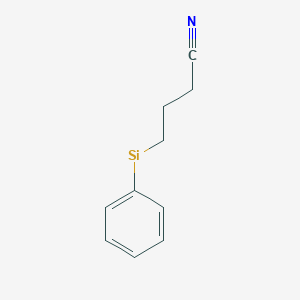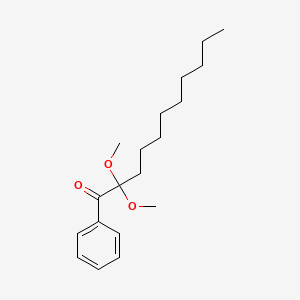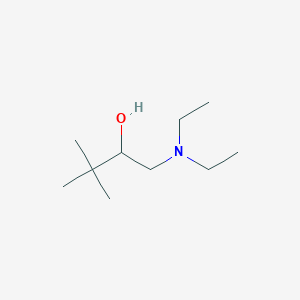
Chromium--nickel (1/6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–nickel (1/6) is a compound that belongs to the family of nickel-chromium alloys. These alloys are known for their excellent resistance to oxidation and high-temperature stability. They are widely used in various industrial applications due to their mechanical strength and corrosion resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chromium–nickel (1/6) involves the alloying of nickel and chromium in specific proportions. The process typically includes melting the base metals in a high-temperature furnace and then combining them in the desired ratio. The alloy is then cast into molds and allowed to cool. The reaction conditions include maintaining a controlled atmosphere to prevent oxidation and ensuring uniform mixing of the metals .
Industrial Production Methods
Industrial production of chromium–nickel alloys involves large-scale melting and casting processes. The metals are melted in electric arc furnaces, and the molten alloy is poured into ingot molds. The ingots are then processed through various mechanical treatments such as rolling, forging, and annealing to achieve the desired mechanical properties .
Chemical Reactions Analysis
Types of Reactions
Chromium–nickel (1/6) undergoes several types of chemical reactions, including:
Reduction: In certain conditions, the alloy can undergo reduction reactions, especially in the presence of reducing agents.
Substitution: The alloy can participate in substitution reactions where other metals or elements replace nickel or chromium in the alloy matrix.
Common Reagents and Conditions
Common reagents used in reactions involving chromium–nickel (1/6) include oxygen, hydrogen, and various acids and bases. The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving chromium–nickel (1/6) include chromium oxide, nickel oxide, and various intermetallic compounds. These products are often stable and contribute to the alloy’s overall durability and resistance to corrosion .
Scientific Research Applications
Chromium–nickel (1/6) has numerous scientific research applications, including:
Mechanism of Action
The mechanism by which chromium–nickel (1/6) exerts its effects involves the formation of a stable oxide layer on its surface. This layer acts as a barrier to further oxidation and corrosion. The molecular targets include the metal atoms in the alloy, which interact with oxygen and other reactive species to form protective compounds . The pathways involved include oxidation-reduction reactions and surface passivation processes .
Comparison with Similar Compounds
Chromium–nickel (1/6) can be compared with other similar compounds such as:
Nickel-chromium (80/20): Contains a higher percentage of nickel and is known for its higher electrical resistivity and lower thermal conductivity.
Nickel-chromium (60/16): Contains a lower percentage of chromium and is used in applications requiring lower oxidation resistance.
Nickel-chromium (35/20): Contains a higher percentage of chromium and is used in high-temperature applications.
Chromium–nickel (1/6) is unique due to its specific ratio of nickel to chromium, which provides a balance of mechanical strength, corrosion resistance, and high-temperature stability .
Properties
CAS No. |
194284-06-5 |
|---|---|
Molecular Formula |
CrNi6 |
Molecular Weight |
404.16 g/mol |
IUPAC Name |
chromium;nickel |
InChI |
InChI=1S/Cr.6Ni |
InChI Key |
URQDRAGKNXFIRP-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)


![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)

![6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B12556707.png)
